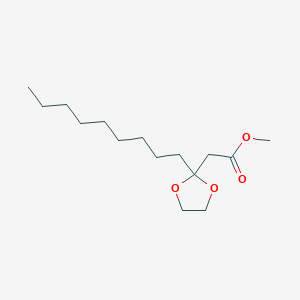
1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester: is a chemical compound with the molecular formula C9H16O4. It is also known by other names such as ethyl 2-methyl-1,3-dioxolane-2-acetate and fructone . This colorless liquid has a strong, fruity, apple-like odor and is commonly used in perfumery and flavoring.
Métodos De Preparación
Synthesis Routes:: The compound can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction proceeds as follows:
Ethyl acetoacetate+Ethylene glycol→1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Análisis De Reacciones Químicas
Reactivity:: 1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester can undergo various reactions, including:
Acid-catalyzed hydrolysis: Cleavage of the dioxolane ring to yield the corresponding carboxylic acid.
Esterification: Formation of esters with other alcohols.
Oxidation: Conversion of the methyl group to a carboxylic acid group.
- Acid-catalyzed hydrolysis: Strong acids (e.g., sulfuric acid).
- Esterification: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
- Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while esterification produces various esters.
Aplicaciones Científicas De Investigación
1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester finds applications in:
Perfumery: Due to its fruity odor, it is used as a fragrance component.
Flavoring: Adds apple-like notes to food and beverages.
Pharmaceuticals: As an intermediate in drug synthesis.
Mecanismo De Acción
The exact mechanism of action remains context-dependent, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate specific molecular targets and pathways.
Comparación Con Compuestos Similares
While 1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester is unique due to its specific alkyl side chain, similar compounds include:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: (fructone) .
Ethyl acetoacetate ethylene ketal: (a related acetal) .
Remember that this compound’s applications extend beyond its chemical structure, impacting various fields
Propiedades
Número CAS |
109873-29-2 |
|---|---|
Fórmula molecular |
C15H28O4 |
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
methyl 2-(2-nonyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C15H28O4/c1-3-4-5-6-7-8-9-10-15(13-14(16)17-2)18-11-12-19-15/h3-13H2,1-2H3 |
Clave InChI |
JOZDBELKKDLIJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1(OCCO1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)
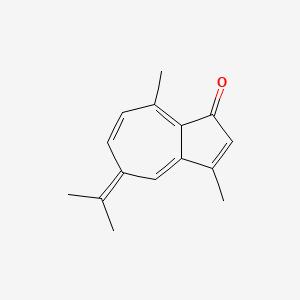
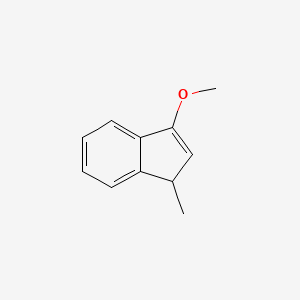
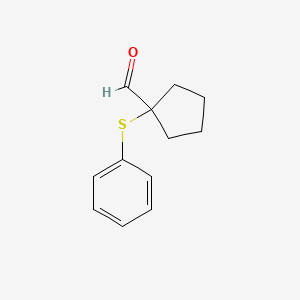
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
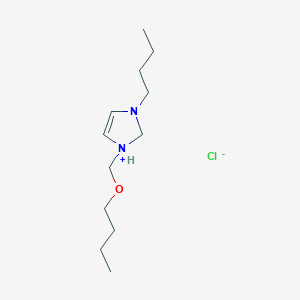
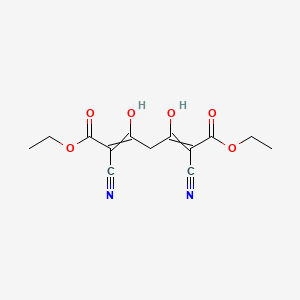
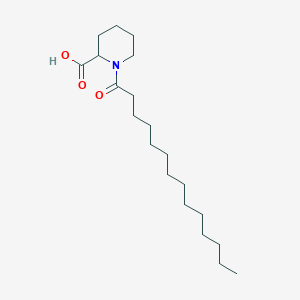
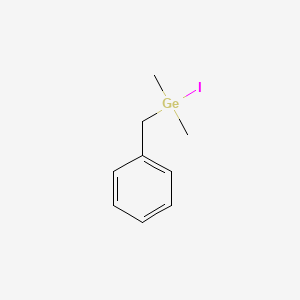

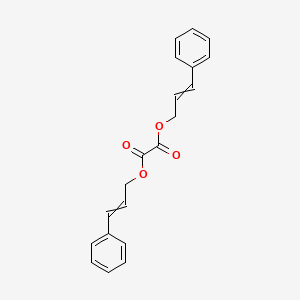
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
